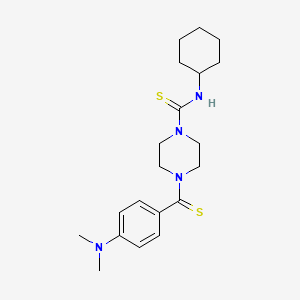

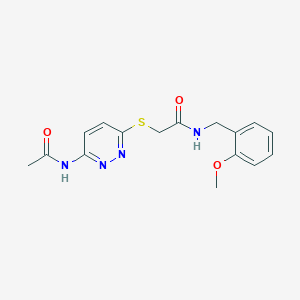

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the class of synthetic antibacterial agents. It is commonly used in the treatment of bacterial infections in both humans and animals. The compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Catalytic Applications

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide and related sulfonamide derivatives are significant in organic chemistry for their role in synthesizing various complex molecules. These compounds act as catalysts or intermediates in reactions such as the tandem cyclocondensation-Knoevenagel–Michael reaction, where they facilitate the synthesis of biologically active compounds like pyrazoles and xanthenes in neutral media, showcasing their versatility and efficiency in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Similarly, the catalytic application of N-bromo sulfonamide reagents in synthesizing 9-aryl-1,8-dioxo-octahydroxanthene derivatives further demonstrates the utility of these compounds in facilitating organic reactions under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Biological Evaluation and Molecular Docking

The exploration of sulfonamide derivatives in biological contexts is another area of interest. These compounds have been evaluated for their antitumor activity against cell lines like HepG2 and MCF-7, with some showing promising results. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets, providing insights into their therapeutic potential (Fahim & Shalaby, 2019).

Environmental Applications

Sulfonamide derivatives have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, laccase isoenzymes from Pleurotus ostreatus have shown the ability to efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, highlighting the potential use of sulfonamide-based compounds in environmental biotechnology (Zhuo et al., 2018).

Crystal Structure Analysis and Thermodynamics

The study of sulfonamides extends to understanding their molecular interactions through crystal structure analysis and thermodynamic studies. These investigations provide valuable information about the solubility, solvation, and distribution properties of sulfonamides, aiding in the design of more efficient and targeted compounds for various applications (Perlovich et al., 2007).

properties

IUPAC Name |

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-21(19,20)10-5-3-4-9(8-10)13(18)16-15/h1-8,17H,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUVXGKMPBJUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

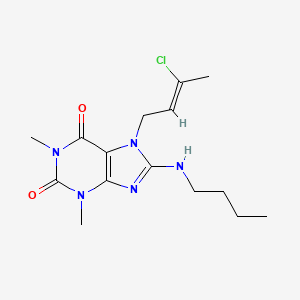

![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)

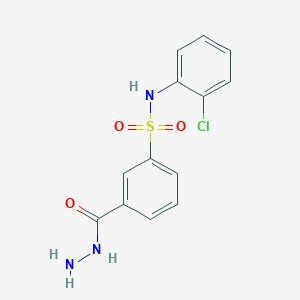

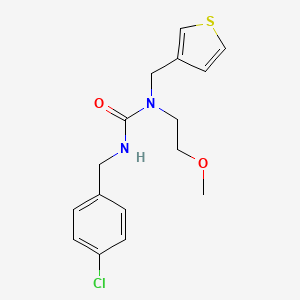

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2613567.png)

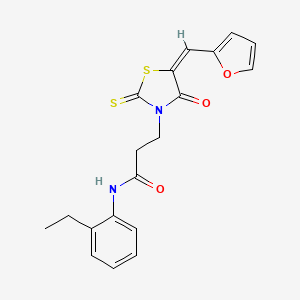

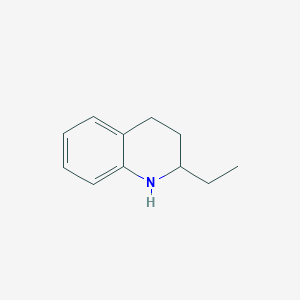

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)

![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)